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Compound of Interest

Compound Name: GPR110 peptide agonist P12

Cat. No.: B15610004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the GPR110 P12 peptide,

a synthetic agonist derived from the Stachel sequence of the adhesion G protein-coupled

receptor (GPCR) GPR110 (also known as ADGRF1), with other members of the adhesion

GPCR family. The information presented herein is based on published experimental data.

Introduction to GPR110 and its Stachel Peptide
GPR110 is a member of the adhesion GPCR family, a large group of receptors characterized

by their long extracellular N-termini and a conserved GPCR Autoproteolysis-Inducing (GAIN)

domain. Activation of many adhesion GPCRs is mediated by a "tethered agonist" mechanism,

where a cryptic peptide sequence within the receptor's N-terminus, known as the Stachel

sequence, is exposed following proteolytic cleavage and subsequently activates the receptor's

seven-transmembrane (7TM) domain. Synthetic peptides corresponding to these Stachel

sequences can act as exogenous agonists. The GPR110 P12 peptide is a 12-amino acid

synthetic peptide derived from the Stachel sequence of GPR110. A closely related 13-amino

acid peptide has also been shown to be a potent agonist.
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The GPR110 P12 peptide is designed to activate GPR110. However, due to sequence

similarities in the Stachel region across different adhesion GPCRs, cross-reactivity can occur.

This guide focuses on the experimentally determined cross-reactivity of the GPR110 P12

peptide with other adhesion GPCRs.

Quantitative Comparison of Receptor Activation
The following table summarizes the activation profile of a GPR110-derived Stachel peptide on

GPR110 and its cross-reactivity with other tested adhesion GPCRs.

Receptor Peptide Assay Type
G-Protein
Pathway
Activated

Potency
(EC50)

Reference

GPR110

GPR110

Stachel

Peptide (13-

mer)

cAMP

Accumulation
Gs 167.2 µM

GPR110

GPR110

Stachel

Peptide (13-

mer)

NFAT

Luciferase
Gq Not Reported

GPR64

(ADGRG2)

GPR110

Stachel

Peptide (13-

mer)

NFAT

Luciferase
Gq

Significant

Activation,

EC50 Not

Reported

GPR126

(ADGRG6)

GPR110

Stachel

Peptide (13-

mer)

NFAT

Luciferase
Gq

Significant

Activation,

EC50 Not

Reported

Note: The study by Liebscher et al. (2014) demonstrated significant activation of GPR64 and

GPR126 by the GPR110 Stachel peptide in a Gq-mediated pathway (NFAT luciferase assay),

but did not report specific EC50 values for this cross-reactivity. The activation was observed at

a peptide concentration of 1 mM.
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Signaling Pathways
The activation of GPR110 and its cross-reactive counterparts by the GPR110 P12 peptide

initiates downstream signaling cascades primarily through the Gs and Gq protein pathways.
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Caption: GPR110 signaling upon P12 peptide binding.

Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.

cAMP Accumulation Assay (for Gs Pathway Activation)
This assay measures the intracellular concentration of cyclic adenosine monophosphate

(cAMP), a second messenger produced upon the activation of the Gs protein pathway.
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Start

HEK293 cells transiently transfected
with the receptor of interest (e.g., GPR110).

Incubate cells with varying concentrations
of the GPR110 P12 peptide.

Lyse the cells to release intracellular components.

Measure cAMP levels using a competitive
immunoassay (e.g., HTRF or AlphaScreen).

Generate dose-response curves and
calculate EC50 values.

End

Click to download full resolution via product page

Caption: Workflow for cAMP accumulation assay.

Detailed Steps:

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in

appropriate media. The cells are then transiently transfected with a plasmid encoding the full-

length receptor of interest (e.g., GPR110, GPR64, or GPR126).
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Cell Seeding: Transfected cells are seeded into 96- or 384-well plates.

Peptide Stimulation: The culture medium is replaced with a stimulation buffer containing a

phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the

GPR110 P12 peptide. Cells are incubated for a defined period (e.g., 30 minutes) at 37°C.

Cell Lysis and cAMP Detection: Cells are lysed, and the intracellular cAMP concentration is

determined using a commercially available kit, such as a Homogeneous Time-Resolved

Fluorescence (HTRF) or AlphaScreen assay.

Data Analysis: The fluorescence or luminescence signal is measured, which is inversely or

directly proportional to the cAMP concentration. Data are normalized to a control (e.g., cells

treated with vehicle) and plotted against the peptide concentration to generate a dose-

response curve. The EC50 value, the concentration of peptide that elicits a half-maximal

response, is calculated from this curve.

NFAT Luciferase Reporter Assay (for Gq Pathway
Activation)
This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT)

transcription factor, a downstream effector of the Gq pathway, which is initiated by an increase

in intracellular calcium levels.
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Start

Co-transfect HEK293 cells with the receptor of interest
and an NFAT-luciferase reporter plasmid.

Stimulate cells with the GPR110 P12 peptide.

Incubate for several hours to allow for
luciferase expression.

Lyse cells and add luciferase substrate.

Measure the luminescent signal.

Analyze the fold-change in luciferase activity.

End
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Caption: Workflow for NFAT luciferase reporter assay.

Detailed Steps:
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Cell Culture and Co-transfection: HEK293 cells are co-transfected with two plasmids: one

encoding the receptor of interest and another containing a luciferase reporter gene under the

control of an NFAT response element.

Cell Seeding: Transfected cells are seeded into 96-well plates.

Peptide Stimulation: Cells are treated with the GPR110 P12 peptide at various

concentrations.

Incubation: The cells are incubated for a period sufficient to allow for gene transcription and

translation of the luciferase enzyme (e.g., 6-8 hours).

Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added.

The luciferase enzyme catalyzes a reaction that produces light.

Luminescence Measurement: The luminescence intensity is measured using a luminometer.

Data Analysis: The results are typically expressed as a fold-increase in luciferase activity

over unstimulated cells.

Conclusion
The GPR110 P12 peptide is a valuable tool for studying the function of GPR110. However,

researchers and drug development professionals should be aware of its potential for cross-

reactivity with other adhesion GPCRs, particularly GPR64 and GPR126. This off-target

activation should be considered when interpreting experimental results and designing

therapeutic strategies targeting GPR110. Further studies are warranted to determine the

precise potency (EC50 values) of the GPR110 P12 peptide on these and other adhesion

GPCRs to fully elucidate its selectivity profile.

To cite this document: BenchChem. [Cross-Reactivity of GPR110 P12 Peptide with other
Adhesion GPCRs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15610004#cross-reactivity-of-gpr110-p12-peptide-
with-other-adhesion-gpcrs]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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